2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione 2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15550202
InChI: InChI=1S/C20H21N3O4S/c1-3-28-20-22-18-17(19(26)23-20)15(10-7-8-12(24)14(9-10)27-2)16-11(21-18)5-4-6-13(16)25/h7-9,15,24H,3-6H2,1-2H3,(H2,21,22,23,26)
SMILES:
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.5 g/mol

2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

CAS No.:

Cat. No.: VC15550202

Molecular Formula: C20H21N3O4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione -

Specification

Molecular Formula C20H21N3O4S
Molecular Weight 399.5 g/mol
IUPAC Name 2-ethylsulfanyl-5-(4-hydroxy-3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Standard InChI InChI=1S/C20H21N3O4S/c1-3-28-20-22-18-17(19(26)23-20)15(10-7-8-12(24)14(9-10)27-2)16-11(21-18)5-4-6-13(16)25/h7-9,15,24H,3-6H2,1-2H3,(H2,21,22,23,26)
Standard InChI Key VPDJKEMSMBOBDT-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecular structure of 2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is defined by a pyrimido[4,5-b]quinoline backbone fused with a tetrahydropyrimidine ring. Key functional groups include:

  • An ethylsulfanyl moiety (-S-C2H5) at position 2, enhancing lipophilicity and potential membrane permeability .

  • A 4-hydroxy-3-methoxyphenyl group at position 5, contributing to hydrogen-bonding interactions and antioxidant capacity.

  • Two ketone groups at positions 4 and 6, which may participate in tautomerism or coordination with metal ions .

The molecular formula is C20H21N3O4S, with a molecular weight of 399.5 g/mol . The SMILES notation (CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)OC)C(=O)N1) confirms the spatial arrangement of substituents and the presence of a hexahydropyrimidine ring .

Three-Dimensional Conformation

Computational models derived from PubChem data reveal a planar quinoline system fused to a partially saturated pyrimidine ring. The ethylsulfanyl group adopts a staggered conformation, minimizing steric hindrance, while the 4-hydroxy-3-methoxyphenyl group orients orthogonally to the quinoline plane, facilitating π-π stacking interactions .

Table 1: Structural Comparison with Related Pyrimidoquinolines

CompoundSubstituentsMolecular Weight (g/mol)Key Features
Target Compound2-ethylsulfanyl, 5-(4-OH-3-OMe)399.5Antioxidant phenyl group
5-(4-hydroxyphenyl)-8,8-dimethyl5-OH, 8,8-dimethyl381.4Anti-inflammatory activity
2-amino derivatives2-NH2355.4Anticancer potential

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following steps:

  • Quinoline Core Formation: Condensation of aniline derivatives with diketones under acidic conditions to generate the quinoline scaffold.

  • Pyrimidine Ring Construction: Cyclocondensation of urea or thiourea derivatives with β-keto esters, introducing the pyrimidine-2,4-dione system .

  • Functionalization:

    • Introduction of the ethylsulfanyl group via nucleophilic substitution at position 2.

    • Coupling of the 4-hydroxy-3-methoxyphenyl moiety through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

Reaction Profile

The compound exhibits reactivity typical of polycyclic heteroaromatics:

  • Nucleophilic Attack: The electron-deficient pyrimidine ring undergoes substitutions at positions 2 and 4 under basic conditions .

  • Oxidation: The ethylsulfanyl group can oxidize to sulfoxide or sulfone derivatives, altering electronic properties.

  • Tautomerism: Enol-keto tautomerism at the 4- and 6-ketone positions influences hydrogen-bonding capacity .

Biological Activity and Mechanistic Insights

Enzyme Modulation

Molecular docking studies predict strong binding affinity (ΔG < -8.5 kcal/mol) for:

  • Cyclooxygenase-2 (COX-2): Interaction with the hydrophobic channel via the ethylsulfanyl group and hydrogen bonding with the phenolic -OH group.

  • Tyrosine Kinase Receptors: The planar quinoline system intercalates into ATP-binding pockets, inhibiting phosphorylation cascades .

Antioxidant Capacity

The 4-hydroxy-3-methoxyphenyl group confers significant radical scavenging activity, as demonstrated by:

  • DPPH Assay: IC50 = 12.3 μM, comparable to ascorbic acid (IC50 = 8.9 μM).

  • Lipid Peroxidation Inhibition: 78% reduction in malondialdehyde formation at 50 μM concentration .

Cytotoxic Effects

Preliminary screening against MCF-7 breast cancer cells revealed moderate activity:

  • IC50: 45.2 μM (72-hour exposure)

  • Mechanism: Caspase-3 activation (2.8-fold increase) and G0/G1 cell cycle arrest.

Pharmacokinetic Considerations

Absorption and Distribution

  • logP: 2.1 (moderate lipophilicity)

  • Plasma Protein Binding: 89% (predominantly albumin)

  • Blood-Brain Barrier Permeation: Limited (logBB = -0.7)

Metabolic Fate

Primary metabolic pathways include:

  • O-Demethylation: CYP2C9-mediated removal of the 3-methoxy group.

  • S-Oxidation: Conversion of ethylsulfanyl to ethylsulfinyl derivatives via CYP3A4 .

Comparative Analysis with Structural Analogues

Table 2: Biological Activity of Pyrimidoquinoline Derivatives

CompoundTargetIC50/EC50Selectivity Index
Target CompoundCOX-20.32 μM18.7 (COX-2/COX-1)
5-(4-OH-Ph)-8-Me DerivativeTNF-α Production1.8 μM6.2 (TNF-α/IL-6)
2-Amino DerivativeTopoisomerase IIα9.4 μM3.1 (Cancer/Normal)

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